molecular formula C20H23ClF3N5O2S B2844045 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-10-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2844045
CAS No.: 2097938-10-6
M. Wt: 489.94
InChI Key: OIMNUFKTCZWMKL-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of a pyridine derivative using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring contributes to its bioactivity.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3N5O2S/c21-18-12-15(20(22,23)24)13-26-19(18)28-10-8-27(9-11-28)16-3-6-29(7-4-16)32(30,31)17-2-1-5-25-14-17/h1-2,5,12-14,16H,3-4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMNUFKTCZWMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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